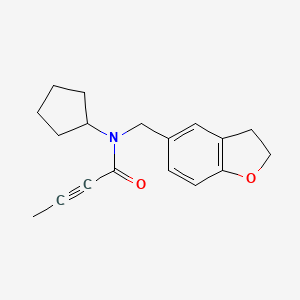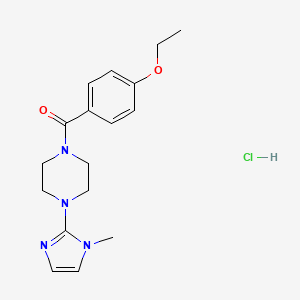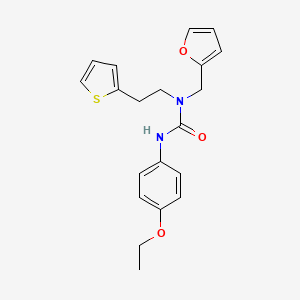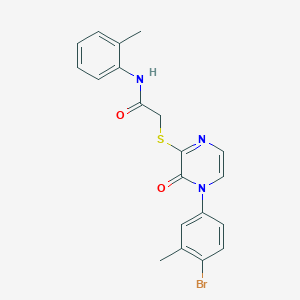
2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Schiff Bases and Thiazolidinone Derivatives Esterification of p-bromo-m-cresol forms 2-(4-bromo-3-methylphenoxy)acetate, which is further transformed through a series of reactions into Schiff bases and thiazolidinone derivatives. These compounds are characterized for their spectral properties and assessed for antimicrobial activities, indicating their potential in creating compounds with therapeutic properties (Fuloria, 2014).
Derivative Synthesis and Conversion The synthesis process involves heating bromination products with specific reagents, resulting in the formation of various derivatives, which are then converted into amides through reactions with bromo- or chloroacetyl chloride. These steps demonstrate the chemical versatility and potential applications of these compounds in creating a diverse range of chemical entities (Skladchikov, 2012).
Microwave-Assisted Synthesis and Structural Elucidation A microwave-assisted synthesis approach is utilized for the creation of acetamide derivatives, highlighting a modern technique that improves the efficiency of the synthesis process. The compounds' structures are characterized and their antimicrobial activity is assessed, showcasing their potential in medical applications (Ghazzali, 2012).
Antimicrobial Evaluation and Hemolytic Activity A series of compounds are synthesized and characterized, with a particular focus on their antimicrobial and hemolytic activities. This research provides valuable insights into the biological activities of these compounds and their potential therapeutic applications (Gul, 2017).
Biological and Therapeutic Applications
Anti-Inflammatory Activity Certain synthesized derivatives exhibit significant anti-inflammatory activities, suggesting their potential therapeutic uses in treating conditions associated with inflammation (Sunder, 2013).
Coordination Complexes and Antioxidant Activity The study explores the synthesis of coordination complexes and examines their structure and antioxidant activity. The findings contribute to the understanding of the structural chemistry of these complexes and their potential antioxidant applications (Chkirate, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult a chemical database or the scientific literature.
特性
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-13-5-3-4-6-17(13)23-18(25)12-27-19-20(26)24(10-9-22-19)15-7-8-16(21)14(2)11-15/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEGOJKFPKKLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

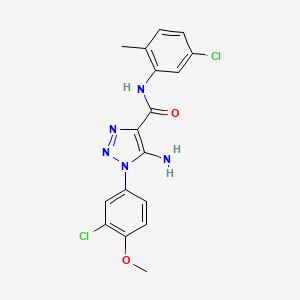
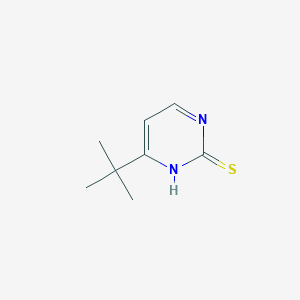
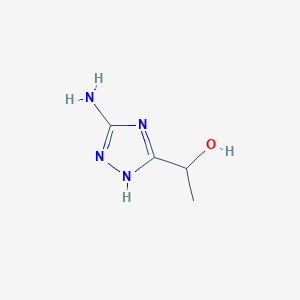
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)
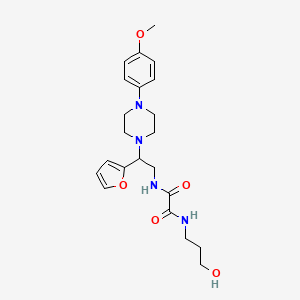
![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)
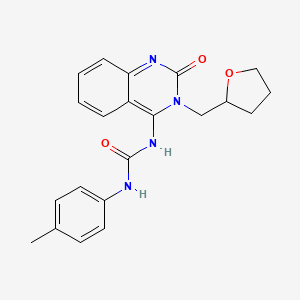
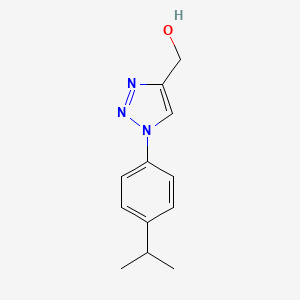
![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)
![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)
